molecular formula C9H13NOS B13298539 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol

2-(1,2-Thiazol-3-yl)cyclohexan-1-ol

Cat. No.: B13298539
M. Wt: 183.27 g/mol
InChI Key: FSUKDEHQYIJJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Thiazol-3-yl)cyclohexan-1-ol is a compound that features a thiazole ring attached to a cyclohexanol moiety. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanol structure. One common method involves the reaction of cyclohexanone with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized to form the thiazole ring . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the correct formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Thiazol-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(1,2-Thiazol-3-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. Additionally, the compound may inhibit or activate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Thiazol-3-yl)cyclohexan-1-ol is unique due to the specific positioning of the thiazole ring and the hydroxyl group on the cyclohexane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-(1,2-thiazol-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H13NOS/c11-9-4-2-1-3-7(9)8-5-6-12-10-8/h5-7,9,11H,1-4H2

InChI Key

FSUKDEHQYIJJCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=NSC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.